5-(1,2,3,6-Tetrahydropyridin-4-yl)thiazole hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

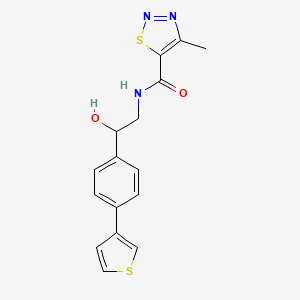

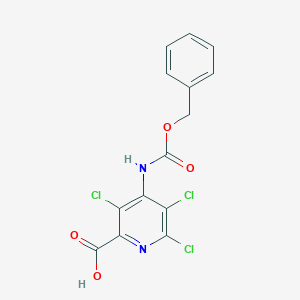

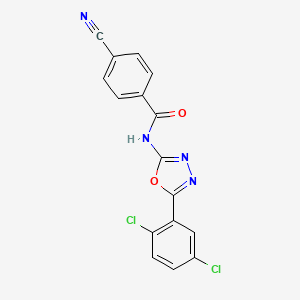

5-(1,2,3,6-Tetrahydropyridin-4-yl)thiazole hydrochloride is a chemical compound with the molecular formula HCl.C8H10N2S and a molecular weight of 202.708 . It is a derivative of tetrahydropyridines (THPs), which are heterocyclic compounds that have sparked notable interest due to their presence in both natural products and synthetic pharmaceutical agents .

Synthesis Analysis

The synthesis of THP-containing compounds, including 5-(1,2,3,6-Tetrahydropyridin-4-yl)thiazole hydrochloride, often involves the introduction of varied substituents onto the THP ring system . These compounds are typically synthesized from indole or 5-alkoxyindoles and N-substituted piperidin-4-ones in methanol in the presence of potassium hydroxide .Molecular Structure Analysis

The molecular structure of 5-(1,2,3,6-Tetrahydropyridin-4-yl)thiazole hydrochloride is characterized by a THP ring system and a thiazole group . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis

5-(1,2,3,6-Tetrahydropyridin-4-yl)thiazole hydrochloride has a molecular weight of 202.708 . Further physical and chemical properties are not explicitly mentioned in the search results.Wissenschaftliche Forschungsanwendungen

Anticancer Applications

- Anticancer Agent Synthesis : Synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines, including 5-(1,2,3,6-tetrahydropyridin-4-yl)thiazole hydrochloride, has been explored as potential anticancer agents. These compounds have shown activity in inhibiting cancer cell growth, particularly in breast cancer cell lines (Redda & Gangapuram, 2007).

Chemical Transformations

- Unexpected Chemical Transformations : Research into the transformations of related compounds under specific conditions has yielded unexpected derivatives, such as those of 5,6-dihydropyridin-2(1H)-one and 2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine (Nedolya et al., 2018).

Antibacterial and Antifungal Activities

- Antibacterial and Antifungal Synthesis : Synthesis of pyridino-1,2,3-thiadiazoles, closely related to the compound , has shown promising antibacterial and antifungal activities in vitro. These compounds could be used as a basis for developing new antimicrobial agents (Gopalakrishnan et al., 2008).

Organocatalytic Processes

- Development in Organocatalytic Processes : Research has been conducted on similar compounds, like 5-(pyrrolidin-2-yl)tetrazole, for their use in developing environmentally benign organocatalytic processes. These processes have applications in continuous-flow aldol reactions with good stereoselectivities and conversion efficiencies (Bortolini et al., 2012).

Spectroscopic and Molecular Docking Studies

- Spectroscopic Identification and Molecular Docking : Studies on 5-(4-Propoxybenzylidene)-2-[3-(4-chlorophenyl)-5-[4(propan-2-yl) phenyl-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4(5H)-one, a compound with structural similarities, have been conducted. These studies focus on understanding the molecular structure, electronic properties, and potential for interaction with cancer proteins (Shanmugapriya et al., 2022).

Nucleoside Phosphoramidite Activation

- Nucleoside Phosphoramidite Activation : Research on pyridine hydrochloride, closely related to the compound of interest, shows its effectiveness in activating nucleoside phosphoramidites. This finding is significant for the synthesis of oligonucleotide analogues containing sensitive substituents (Gryaznov & Letsinger, 1992).

Zukünftige Richtungen

The future directions for research on 5-(1,2,3,6-Tetrahydropyridin-4-yl)thiazole hydrochloride could involve further exploration of its synthesis, chemical reactions, and biological activities. More innovative methods could be developed for the synthesis of substituted-tetrahydropyridine derivatives, and their pharmacological activities could be determined .

Wirkmechanismus

Target of Action

Compounds containing the tetrahydropyridine moiety have been found to interact with various targets, including gaba receptors and mitochondrial complex I .

Mode of Action

For instance, some tetrahydropyridine derivatives can block mitochondrial complex I, leading to mitochondrial dysfunction . Others act as antagonists for GABA receptors .

Pharmacokinetics

Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties can influence the compound’s bioavailability.

Result of Action

The effects of similar compounds include causing oxidative stress by blocking mitochondrial complex i and affecting neurotransmission by antagonizing GABA receptors .

Eigenschaften

IUPAC Name |

5-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-thiazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2S.ClH/c1-3-9-4-2-7(1)8-5-10-6-11-8;/h1,5-6,9H,2-4H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SICLWQDUQGGUTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC=C1C2=CN=CS2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1,2,3,6-Tetrahydropyridin-4-yl)thiazole hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyano-2-methylpropyl)-2-{2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-1-yl}acetamide](/img/structure/B2945302.png)

![(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone](/img/structure/B2945308.png)

![1-[3-(Hydroxymethyl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one](/img/structure/B2945309.png)

![5-(4-bromophenyl)-2-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B2945310.png)